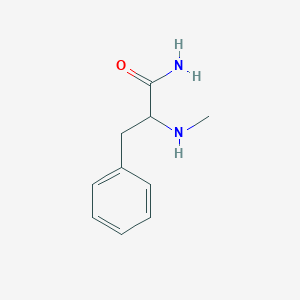
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid is a research chemical compound with the molecular formula C12H23NO6S and a molecular weight of 309.38. This compound is notable for its unique structure, which includes a piperidine ring substituted with a carboxylic acid group and a side chain containing both hydroxyl and methylsulfonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid typically involves multi-step organic reactionsCommon reagents used in these reactions include organoborane reagents for hydroboration and various catalysts for cyclization and functional group transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols .
Aplicaciones Científicas De Investigación
4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid involves its interaction with specific molecular targets. The hydroxyl and methylsulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The piperidine ring and carboxylic acid group can also participate in binding to active sites, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives and carboxylic acid-containing molecules. Examples are:
- 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxamide
- 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylate.
Uniqueness
What sets 4-(2,2-Dihydroxy-5-(methylsulfonyl)pentyl)piperidine-2-carboxylic Acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H23NO6S |
|---|---|
Peso molecular |
309.38 g/mol |
Nombre IUPAC |
4-(2,2-dihydroxy-5-methylsulfonylpentyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H23NO6S/c1-20(18,19)6-2-4-12(16,17)8-9-3-5-13-10(7-9)11(14)15/h9-10,13,16-17H,2-8H2,1H3,(H,14,15) |
Clave InChI |
CZBINMULRZIZHS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCCC(CC1CCNC(C1)C(=O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


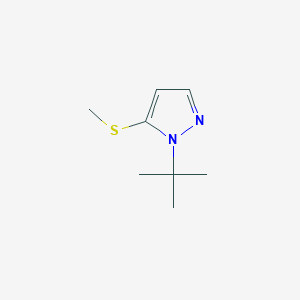
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)

![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
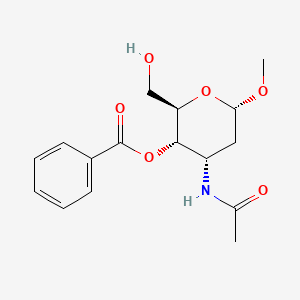
![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)


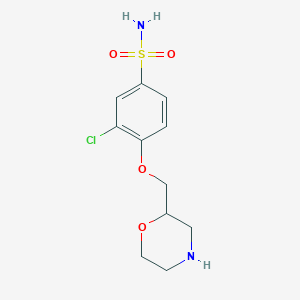
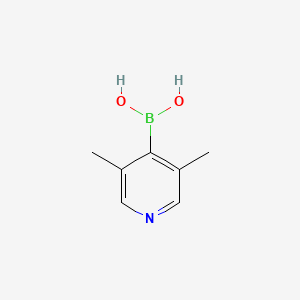
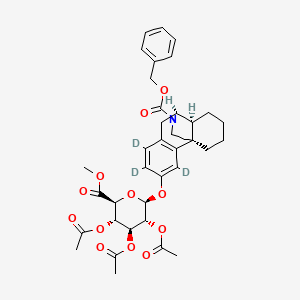
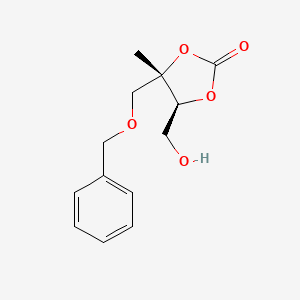
![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
